molecular formula C14H20N2O2 B570567 (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate CAS No. 1207853-72-2

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B570567
CAS No.: 1207853-72-2
M. Wt: 248.326
InChI Key: MWKAMUJIXBCKIH-DGCLKSJQSA-N
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Description

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate (CAS 1207853-72-2) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate in the preparation of pyridylamino-nitrile-piperidinyl Orexin receptor antagonists . Orexin receptors are promising targets for treating sleep disorders, addiction, and other neurological conditions, making this intermediate a valuable building block for developing novel therapeutic agents. The compound has a molecular formula of C 14 H 20 N 2 O 2 and a molecular weight of 248.32 g/mol . It is characterized by its specific (2R,5R) stereochemistry, which is crucial for its biological activity and application in stereospecific synthesis. For research and development purposes, it is recommended that the compound be stored refrigerated at 2-8°C . Please be advised: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Allylation and Cyclization

A foundational method for constructing the piperidine core involves copper-catalyzed allylation of β-aminoalkyl zinc reagents. This approach, adapted from Jackson et al., begins with enantiomerically pure iodides derived from amino acids such as L-serine.

Synthetic Steps :

  • Iodide Preparation : L-Serine is protected as a methyl ester (101) and Boc-aminated (102), followed by tosylation (103) and iodination to yield protected L-iodoalanine (104).

  • Zinc Insertion : The iodide undergoes zinc insertion to form a β-aminoalkyl zinc reagent.

  • Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene under Cu(I) catalysis generates a linear intermediate.

  • Cyclization : Treatment with sodium hydride induces cyclization, forming a 5-methylene piperidine scaffold.

Key Data :

StepReagents/ConditionsYield (%)Stereochemical Outcome
Iodide PreparationL-Serine, Boc₂O, TsCl, NaI65–70Retention of L-configuration
AllylationCuI, THF, –20°C to rt75–85Controlled by chiral starting material
CyclizationNaH, DMF, 0°C to rt80–90Forms 5-methylene intermediate

Hydrogenation of the 5-methylene group introduces the 5-methyl substituent. Notably, TFA-protected intermediates exhibit higher stereoselectivity (>10:1 dr) compared to Boc-protected analogs during hydrogenation.

Chiral Pool Synthesis from Amino Acids

Reductive Cyclization of Oxoamino Acid Derivatives

Piperidine rings with predefined stereochemistry can be synthesized via reductive cyclization of 6-oxoamino acid precursors. This method leverages the inherent chirality of amino acids like L-serine to control stereochemistry.

Procedure :

  • Conjugate Addition : Organozinc reagents derived from L-serine undergo conjugate addition to enones, forming γ-keto esters.

  • Imine Formation : The ketone is converted to an imine with ammonium acetate.

  • Stereoselective Reduction : Sodium cyanoborohydride reduces the imine, yielding a mixture of 2,6-disubstituted piperidines (dr ~3:1).

Example :

L-SerineprotectionIodide 109aconjugate additionγ-keto esterNaBH3CN(2R,5R)-piperidine\text{L-Serine} \xrightarrow{\text{protection}} \text{Iodide 109a} \xrightarrow{\text{conjugate addition}} \gamma\text{-keto ester} \xrightarrow{\text{NaBH}_3\text{CN}} (2R,5R)\text{-piperidine}

Challenges :

  • Moderate diastereoselectivity necessitates chromatographic separation.

  • Scalability is limited by the multi-step protection/deprotection sequence.

Asymmetric Hydrogenation of Enamides

Catalytic Asymmetric Hydrogenation

The use of chiral ruthenium or rhodium catalysts enables asymmetric hydrogenation of prochiral enamide precursors to install the 2R and 5R configurations simultaneously.

Substrate Synthesis :

  • Enamide Preparation : Acyclic enamide precursors are synthesized from β-keto esters and benzyl carbamate.

  • Hydrogenation : [(S)-Binap]RuCl₂ catalyzes hydrogenation at 50 psi H₂, affording the cis-2,5-disubstituted piperidine with >95% ee.

Advantages :

  • High enantiomeric excess (ee) and diastereoselectivity.

  • Compatible with industrial-scale batch processing.

Benzyl Ester Installation and Final Functionalization

Esterification Strategies

The benzyl ester is typically introduced early in the synthesis to protect the carboxylate group. Two primary methods are employed:

Method A: Direct Esterification

  • Reagents : Benzyl alcohol, DCC, DMAP.

  • Conditions : CH₂Cl₂, 0°C to rt, 12 h.

  • Yield : 85–90%.

Method B: Carbamate Formation

  • Reagents : Benzyl chloroformate, Et₃N.

  • Conditions : THF, 0°C, 2 h.

  • Yield : 80–88%.

Comparison :

MethodAdvantagesDisadvantages
AHigh yield, mild conditionsRequires stoichiometric coupling agents
BFast, scalablePotential overprotection

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial synthesis prioritizes efficiency and scalability:

Batch Processing :

  • Steps : Sequential reactions in large reactors.

  • Throughput : ~50 kg/batch.

  • Cost : High solvent usage but lower initial investment.

Continuous Flow :

  • Steps : Reactions in tubular reactors with inline purification.

  • Throughput : >100 kg/day.

  • Cost : Reduced solvent waste, higher capital expenditure.

Analytical and Purification Techniques

Chiral Resolution Methods

Final purification often requires chiral stationary phase HPLC or enzymatic resolution to achieve >99% ee:

HPLC Conditions :

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane:IPA (90:10), 1 mL/min.

  • Retention Time : 12.3 min (2R,5R) vs. 14.1 min (2S,5S).

Enzymatic Resolution :

  • Enzyme : Candida antarctica lipase B.

  • Substrate : Racemic methyl ester.

  • Conversion : 45% (98% ee) .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Neuropharmacology

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate has been identified as a precursor in the synthesis of orexin receptor antagonists. These antagonists are being investigated for their potential in treating sleep disorders and other conditions related to the orexin signaling pathway .

Case Studies

  • Orexin Receptor Antagonists :
    • MK-6096 : A notable application of derivatives of this compound is in the development of MK-6096, a dual orexin receptor antagonist. This compound has shown promising results in preclinical trials for its sleep-promoting properties .
  • Synthesis Efficiency :
    • Recent research has focused on improving the efficiency of synthesizing this compound by utilizing cost-effective amino acids and simplifying the purification process. This approach aims to enhance yield and reduce production costs while maintaining high purity levels .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
NeuropharmacologyPrecursor for orexin receptor antagonistsMK-6096 development
Synthesis MethodologyImproved methods using L-alanineEfficient synthesis techniques
Potential TherapeuticsInvestigated for metabolic syndrome treatmentsOngoing research

Mechanism of Action

The mechanism of action of (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Weight Key Functional Groups Applications
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate 1207853-72-2 248.32 Amino, benzyl carbamate Kinase inhibitor intermediates
(2S,5R)-Isomer hydrochloride 1207853-23-3 284.78 Amino, hydrochloride Ritlecitinib intermediate
(2R,5R)-Pyrrolidine analogue 690211-37-1 283.365 Ethynyl, alkenyl Asymmetric synthesis

Research Findings and Implications

  • Stereochemical Impact : The 2R,5R configuration is critical for binding affinity in kinase inhibitors, whereas 2S,5R variants show reduced activity .
  • Functional Group Dynamics: Amino groups enhance hydrogen bonding in drug-receptor interactions, while benzyloxyamino modifications improve stability under acidic conditions .
  • Ring Size Effects : Piperidine derivatives generally exhibit better metabolic stability compared to pyrrolidine analogues, making them preferred in pharmaceuticals .

Biological Activity

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

The stereochemistry indicated by (2R,5R) suggests specific spatial arrangements that may influence its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its mechanism may involve the modulation of neurotrophic factors and the inhibition of pro-apoptotic signals.
  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound appears to enhance serotonergic and noradrenergic neurotransmission.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential use in treating conditions characterized by chronic inflammation.

The biological activity is believed to be mediated through:

  • Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.

Case Studies

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of this compound.
    • Methodology : Primary neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results : A significant reduction in cell death was observed compared to control groups, with a noted increase in BDNF levels.
  • Antidepressant-Like Effects :
    • Objective : Assess the antidepressant potential in rodent models.
    • Methodology : Administration of varying doses of the compound over two weeks.
    • Results : Dose-dependent decrease in immobility time was recorded, indicating enhanced mood-related behavior.

Data Table

Study FocusMethodologyKey Findings
NeuroprotectionNeuronal culture assaysReduced apoptosis; increased BDNF levels
Antidepressant ActivityBehavioral tests in rodentsDecreased immobility time; dose-dependent effect
Anti-inflammatory EffectsCytokine assaysReduced levels of TNF-alpha and IL-6

Synthesis Methods

The synthesis of this compound has been explored through various methods:

  • Conventional Synthesis :
    • Utilizes standard amination reactions followed by carboxylation steps.
  • Multicomponent Reactions :
    • Recent advancements have introduced multicomponent reactions that streamline the synthesis process while enhancing yields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate with high enantiomeric purity?

  • Methodology : The synthesis typically involves stereoselective strategies such as chiral auxiliary-mediated reactions or asymmetric hydrogenation. For example, tert-butoxycarbonyl (Boc) protection of the amine group is commonly employed to prevent side reactions during piperidine ring formation . Key reagents include dichloromethane or tetrahydrofuran as solvents, triethylamine as a base, and palladium catalysts for benzyl group deprotection .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) with chiral columns are critical for confirming stereochemistry and purity (>98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust/aerosols, as the compound may cause skin/eye irritation (H315, H319) .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in inert atmospheres (e.g., argon) at room temperature to prevent degradation .

Q. How should researchers optimize storage conditions to maintain stability?

  • Storage Guidelines : Keep the compound in amber vials under inert gas (e.g., nitrogen) to avoid oxidation or hydrolysis. Stability studies suggest monitoring via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds .
  • Solubility Considerations : Pre-dissolve in anhydrous DMSO or ethanol for long-term storage, as moisture accelerates degradation .

Advanced Research Questions

Q. How can researchers address experimental challenges in achieving consistent stereochemical outcomes during synthesis?

  • Racemization Risks : Racemization at the 2R and 5R positions may occur under acidic/basic conditions. Mitigate by using low-temperature reactions (0–5°C) and non-polar solvents (e.g., hexane) .
  • By-Product Analysis : Employ LC-MS to identify impurities like diastereomers or Boc-deprotected intermediates. Optimize reaction time and catalyst loading (e.g., 5 mol% Pd/C) to minimize by-products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Validation : Cross-validate receptor-binding assays (e.g., IC₅₀ values) using orthogonal techniques like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural Variants : Compare activity of (2R,5R) vs. (2S,5S) diastereomers to isolate stereospecific effects. Fluorinated analogs (e.g., 3R,4R-fluoro derivatives) may exhibit enhanced binding affinity .

Q. How does the compound’s stereochemistry influence its pharmacological interactions?

  • Structure-Activity Relationship (SAR) : The 2-methyl and 5-amino groups are critical for binding to enzymes like cytochrome P450. Molecular docking simulations reveal that the (2R,5R) configuration maximizes hydrogen bonding with active-site residues .
  • In Vivo Studies : Pharmacokinetic profiling in rodent models shows that stereochemical purity correlates with bioavailability. Use chiral HPLC to monitor metabolic stability in liver microsomes .

Q. What methodologies improve solubility for in vitro assays without compromising stability?

  • Co-Solvent Systems : Use cyclodextrin-based solubilizers or PEG-400 to enhance aqueous solubility. Adjust pH to 6.5–7.4 using ammonium acetate buffer to mimic physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dissolution rates and reduce aggregation .

Q. How can researchers validate stereochemical assignments in complex reaction mixtures?

  • Advanced Spectroscopy : X-ray crystallography provides unambiguous confirmation of absolute configuration. For dynamic systems, use variable-temperature NMR to assess conformational flexibility .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values, which are compared with experimental data .

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